
1-(4-Hydroxy-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
The synthesis of 1-(4-Hydroxy-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one typically involves several steps. One common method includes the reaction of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one with 6-methoxypicolinaldehyde in the presence of sodium hydroxide and methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification using silica gel column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(4-Hydroxy-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Scientific Research Applications
1-(4-Hydroxy-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential in modulating biological pathways and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by intercepting free radicals and binding to metal ions responsible for the formation of reactive oxygen species. This activity helps in modulating oxidative stress and protecting cells from damage .
Comparison with Similar Compounds
Similar compounds to 1-(4-Hydroxy-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one include:
7-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Shares a similar naphthalene ring structure but lacks the methoxy groups.
2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8: Another naphthalene derivative with different functional groups
Properties
CAS No. |
86146-34-1 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-(4-hydroxy-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H16O4/c1-8(15)9-6-10-12(17-2)4-5-13(18-3)14(10)11(16)7-9/h4-6,11,16H,7H2,1-3H3 |
InChI Key |
DFYIBPSMDYUDPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2C(C1)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol](/img/structure/B11861669.png)

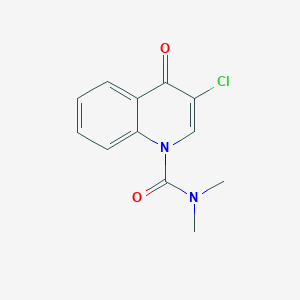
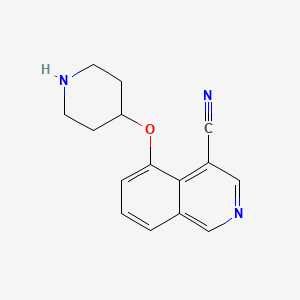
![Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate](/img/structure/B11861689.png)

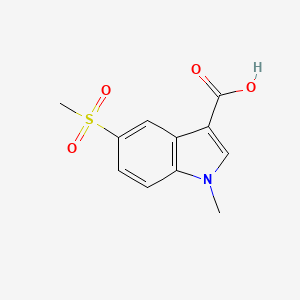
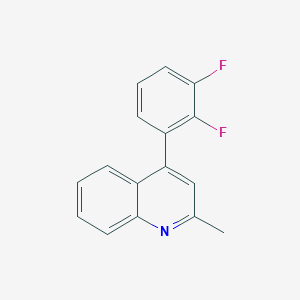
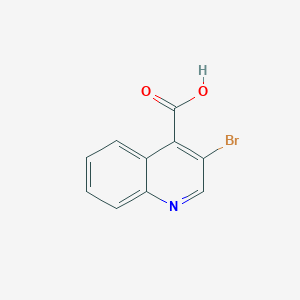
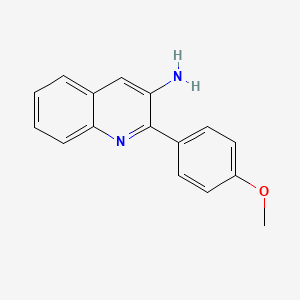

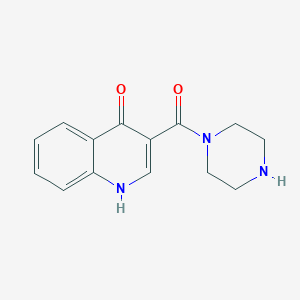

![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)
